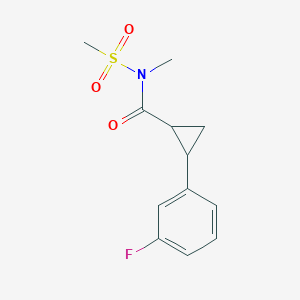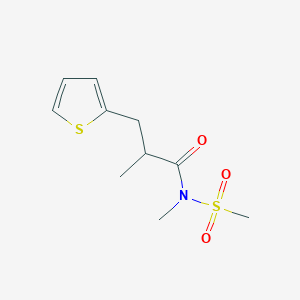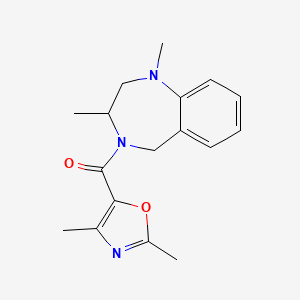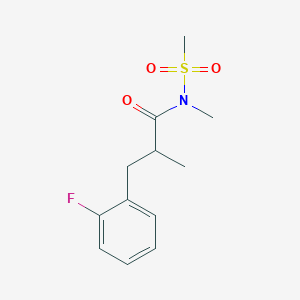
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide, also known as FDMS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids.
Wirkmechanismus
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide acts as a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide increases the levels of these endocannabinoids, which bind to the cannabinoid receptors in the brain and exert their effects.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has also been shown to have anxiolytic and antidepressant effects, as well as improving cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also stable and soluble in water, making it easy to administer to animals. However, 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has some limitations, including its relatively short half-life and the need for repeated dosing to maintain its effects.
Zukünftige Richtungen
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has shown great promise as a potential therapeutic agent for a variety of diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for repeated dosing. Additionally, studies could investigate the potential for 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide to be used in combination with other drugs to enhance its effects. Finally, further research is needed to fully understand the long-term effects of 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide on the endocannabinoid system and its potential for clinical use.
Synthesemethoden
The synthesis of 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide involves the reaction of 2-fluorobenzaldehyde with 2,2-dimethylpropanal in the presence of a base to form the corresponding aldol product. This intermediate is then treated with methylsulfonyl chloride and sodium hydride to obtain 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and anxiety disorders. It has been shown to increase the levels of endocannabinoids in the brain, which are known to have neuroprotective and analgesic effects. 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has also been investigated for its role in regulating food intake and body weight, making it a potential target for the treatment of obesity.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-9(12(15)14(2)18(3,16)17)8-10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXDWZPIVCNGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)C(=O)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
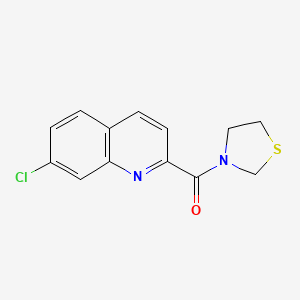




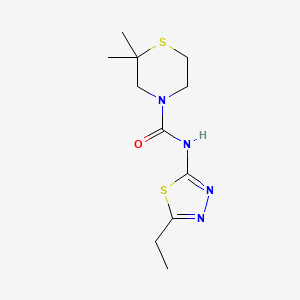
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)


